Nitraminoacetic acid

Descripción general

Descripción

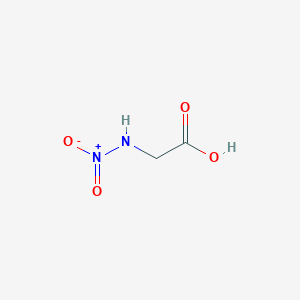

Nitraminoacetic acid, also known as 2-nitramidoacetic acid, is an organonitrogen compound with the molecular formula C₂H₄N₂O₄. It is a naturally occurring nitramine produced by the soil bacterium Streptomyces noursei.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Nitraminoacetic acid can be synthesized through the nitration of glycine. The reaction involves the use of nitric acid and sulfuric acid as nitrating agents. The process typically requires controlled temperatures to ensure the selective nitration of the amino group without affecting the carboxyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and the use of industrial reactors to maintain the required reaction conditions. The product is then purified through crystallization or other separation techniques to obtain high-purity this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of nitroacetic acid and other oxidized derivatives.

Reduction: Reduction of this compound can yield aminoacetic acid and other reduced products.

Substitution: The nitramine group in this compound can participate in substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Nitroacetic acid and other oxidized derivatives.

Reduction: Aminoacetic acid and other reduced products.

Substitution: A variety of substituted this compound derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2.1 Drug Development

Nitraminoacetic acid has been explored for its potential in drug synthesis. For instance, it serves as a precursor in the development of novel pharmaceuticals aimed at treating neurological disorders. Research indicates that derivatives of this compound can exhibit significant biological activity, making them candidates for further investigation in medicinal chemistry .

2.2 Neuroprotective Effects

Studies have shown that certain nitramino compounds derived from this compound possess neuroprotective properties. These compounds may help mitigate neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Energetic Materials and Explosives

3.1 Synthesis of Explosive Compounds

This compound is utilized in the synthesis of energetic materials due to its high nitrogen content. It can be transformed into various nitramine-based explosives, which are known for their stability and high energy output. For example, research has demonstrated the successful synthesis of new energetic compounds based on this compound that exhibit favorable detonation properties .

3.2 Case Study: Energetic Properties

A notable case study involved the synthesis of a compound derived from this compound that displayed excellent detonation characteristics, such as high detonation velocity and pressure while maintaining low sensitivity to shock and friction. This makes it a viable candidate for military applications where safety and performance are critical .

Agricultural Applications

4.1 Fertilizer Production

This compound can be incorporated into fertilizers to enhance nitrogen availability in soil. Its application may lead to improved plant growth and yield due to its role as a nitrogen source. Research indicates that using nitramino compounds in fertilizers can increase nutrient absorption efficiency in crops .

Material Science Applications

5.1 Polymer Chemistry

In material science, this compound is being explored as a plasticizing agent in the formulation of polymers used for propellants and explosives. Its incorporation can improve the mechanical properties and processing characteristics of these materials .

5.2 Case Study: Propellant Formulation

A study on a new propellant formulation revealed that integrating this compound derivatives significantly enhanced the performance metrics, such as burn rate and energy output, compared to traditional formulations .

Data Tables

Mecanismo De Acción

The mechanism of action of nitraminoacetic acid involves its interaction with bacterial enzymes. It competitively inhibits succinate dehydrogenase, an enzyme involved in the Krebs cycle, thereby disrupting the energy production in bacteria. This inhibition leads to the bacteriostatic effect observed with this compound .

Comparación Con Compuestos Similares

Nitroacetic acid: Similar in structure but lacks the amino group.

Aminoacetic acid (Glycine): Similar in structure but lacks the nitro group.

Nitroguanidine: Another nitramine compound with different functional groups.

Uniqueness: Nitraminoacetic acid is unique due to its combination of nitro and amino groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit bacterial enzymes sets it apart from other similar compounds .

Actividad Biológica

Nitraminoacetic acid, a derivative of glycine, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide an overview of its biological properties, synthesis methods, and implications for future research.

Chemical Structure and Synthesis

This compound (NAA) is characterized by the presence of a nitramino group (-NO2) attached to the acetic acid backbone. The synthesis of NAA can be achieved through various methods, including microbial fermentation and chemical synthesis. Notably, Streptomyces noursei has been identified as a microorganism capable of producing this compound through biosynthetic pathways involving glycine .

Antimicrobial Properties

Research indicates that nitramino acids, including NAA, exhibit limited antimicrobial activity. In a study evaluating several nitramino acids against common pathogens such as Escherichia coli, Candida albicans, and Pseudomonas aeruginosa, NAA did not demonstrate significant inhibitory effects . This suggests that while NAA may possess some biological activity, its efficacy as an antimicrobial agent is questionable.

Mutagenicity and Toxicity

The mutagenic potential of nitramino acids has also been assessed. In tests using the Salmonella typhimurium TA-100 system, NAA and other related compounds showed no mutagenic activity in the presence or absence of metabolic activation from rat liver extracts. However, marginal mutagenicity was observed in some derivatives, indicating a need for further investigation into their carcinogenic potential .

Case Study: Production via Microbial Fermentation

A notable case study involved the production of this compound by Streptomyces noursei. The study utilized chromatography and crystallization techniques to isolate and characterize the compound. The findings demonstrated that this microbial strain could efficiently produce NAA under specific culture conditions, highlighting its potential as a biotechnological resource for synthesizing nitramino compounds .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Antimicrobial Activity | Mutagenicity | Production Method |

|---|---|---|---|

| This compound | None | Negative | Microbial fermentation |

| 1-Nitroproline | None | Negative | Chemical synthesis |

| N-Nitrosarcosine | Limited | Marginal | Chemical synthesis |

Implications for Future Research

The limited biological activity observed in this compound suggests that while it may not be suitable as an antimicrobial agent, further research is warranted to explore its potential applications in other fields, such as pharmaceuticals or agriculture. The marginal mutagenicity observed in some derivatives raises concerns about safety and necessitates comprehensive toxicological assessments.

Análisis De Reacciones Químicas

General Reactivity of Nitramino Groups

Nitramino groups exhibit distinct chemical behaviors:

Acid-Base Reactions

-

Protonation : Nitramino groups (–NH–NO₂) can act as weak bases, undergoing protonation in strong acids to form nitraminium ions (–NH₂⁺–NO₂). This is critical in nitration reactions (e.g., ).

-

Deprotonation : In basic conditions, deprotonation may yield nitramide anions (–N⁻–NO₂), which participate in salt formation (e.g., potassium nitramino-tetrazolate in ).

Thermal Decomposition

Nitramino compounds decompose exothermically, often releasing nitrogen oxides (NOₓ) and water. For example:

-

Compound 3 (nitramino-pyrazole-tetrazole): Decomposes at 193°C with a heat of formation of 521 kJ/mol ( ).

-

Compound 4 (tetrazine-triazole nitramino): Detonation velocity of 9,100 m/s and pressure of 34.1 GPa ( ).

Synthetic Pathways for Nitramino Compounds

While direct methods for nitraminoacetic acid are undocumented, nitramino group introduction typically involves:

Nitration of Amines

-

Primary or secondary amines react with nitric acid or nitrosonium salts to form nitramines. For example, nitration of 1,5-diaminotetrazole yields 1-nitramino-5-aminotetrazole ( ).

-

Key reagent : 100% HNO₃ or mixed acid (HNO₃/H₂SO₄) under controlled temperatures (e.g., 0–5°C, ).

Salt Formation

-

Nitramino anions pair with cations (e.g., K⁺, NH₄⁺) to enhance stability. Example:

(NIAT = nitramino-tetrazolate, )

Reactivity with Carboxylic Acid Derivatives

Hypothetical reactions of this compound could mirror acetic acid derivatives:

Esterification

-

Reaction with alcohols under acidic catalysis:

Amide Formation

-

Condensation with amines:

Challenges and Stability Considerations

Propiedades

IUPAC Name |

2-nitramidoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N2O4/c5-2(6)1-3-4(7)8/h3H,1H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHPFRRMGOFOJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00145809 | |

| Record name | Nitraminoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10339-31-8 | |

| Record name | Nitraminoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010339318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitraminoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.